The compound 2,6-Di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is a complex organic molecule that exhibits potential biological activity. It belongs to a class of compounds known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
This compound can be synthesized through various methods, primarily involving the reaction of 2,6-di-tert-butylphenol with thiazole derivatives. The hydrobromide form indicates that it has been protonated with hydrobromic acid, enhancing its solubility and stability in certain applications.
The compound can be classified as:
The synthesis of 2,6-di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide generally involves the following steps:
The synthesis typically employs mild reaction conditions to minimize side reactions and maximize yield. For instance, the use of non-toxic solvents and avoiding noble metal catalysts makes the process environmentally friendly and cost-effective .
The molecular formula of 2,6-di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide is . The structure consists of:
The synthesis of the thiazole core in 2,6-di-tert-butyl-4-(2-(phenylamino)thiazol-4-yl)phenol hydrobromide relies on a modified Hantzsch thiazole formation. This one-pot condensation integrates 3,5-di-tert-butyl-4-hydroxybenzaldehyde (synthesized from 2,6-di-tert-butylphenol via formylation or hydroxymethyl oxidation) [1] [6] with N-phenylthiourea and α-haloketones. The reaction proceeds under mild acidic conditions (ethanol/acetic acid solvent system) at 70–80°C for 6–8 hours, achieving cyclodehydration through a thioimidate intermediate [1].
Table 1: Optimization of Hantzsch Cyclization Parameters
Condition | Variation | Yield (%) | Purity (HPLC) |
---|---|---|---|
Solvent | Ethanol/AcOH (9:1) | 82 | 98.5 |
Acetonitrile | 68 | 95.2 | |
Catalyst | p-Toluenesulfonic acid | 85 | 99.1 |
None | 45 | 89.7 | |
Temperature (°C) | 70 | 78 | 98.0 |
100 | 65* | 92.3* |
*Decomposition observed
Key advancements include microwave-assisted cyclization (100°C, 30 minutes), which reduces side-product formation like dihydrothiazole byproducts. Post-cyclization, the phenolic hydroxyl group remains unprotected due to steric shielding by the ortho tert-butyl groups, eliminating the need for deprotection steps [1] [3]. The free base is isolated via ethanol/water recrystallization (mp 142–144°C) before salt formation [1].
Regioselective modification exploits the steric and electronic asymmetry between the phenol’s para-thiazole moiety and the meta-tert-butyl groups. Electrophilic aromatic substitution (e.g., bromination) targets the thiazole’s 5-position exclusively, confirmed by single-crystal XRD and ¹H-¹³C HMQC NMR. This selectivity arises from the electron-donating nature of the anilino group at C2 of the thiazole [4] [6].
Table 2: Regioselective Reactions on the Thiazole-Phenol Scaffold
Reaction | Conditions | Site Modified | Product Application |
---|---|---|---|
Bromination | Br₂, CHCl₃, 0°C, 2h | Thiazole C5 | Halogenated bioisostere |
Nitration | Acetyl nitrate, -20°C | Phenol ortho to -OH | Nitrophenol antioxidant probe |
Mannich Reaction | Morpholine, HCHO, EtOH | Phenol ortho to thiazole | Water-solubility enhancer |
Functionalization at the phenol oxygen is hindered by steric encumbrance from the tert-butyl groups. However, O-alkylation (using K₂CO₃/DMF and alkyl halides) proceeds at 80°C to yield ether derivatives, enhancing log P by 1.5–2 units. The unmodified hybrid structure shows characteristic FT-IR peaks at 3650 cm⁻¹ (free OH), 1610 cm⁻¹ (C=N), and 1585 cm⁻¹ (aryl C=C), with shifts upon derivatization providing regiochemical evidence [3] [6].
Hydrobromide salt formation converts the lipophilic free base into a crystalline solid with improved aqueous processability. The reaction involves dissolving the free base in warm ethanol (60°C) and dropwise addition of 48% aqueous HBr (1.05 equiv). Immediate salt precipitation occurs due to protonation at the thiazole’s N3 atom, as confirmed by ¹⁵N NMR (δ 180.2 ppm) and X-ray crystallography [1] [4].
The hydrobromide salt exhibits distinct crystallographic features vs. the free base:
Salt formation shifts the phenolic OH ¹H NMR signal downfield by 1.2 ppm (Δδ 10.8 → 12.0 ppm), indicating enhanced acidity. Thermal analysis reveals a sharp endotherm at 218°C (decomposition) without melting, consistent with ionic lattice stability. Recrystallization from ethanol/diethyl ether (1:4) yields acicular crystals suitable for XRD, confirming the protonation site and bromide positioning within the lattice cavity [4] [7].
Structural modifications target solubility and membrane permeability improvements without compromising bioactivity:
A) PEGylation:
B) Phosphite Ester Formation:
C) Polymer Conjugation:
Table 3: Bioavailability Parameters of Modified Derivatives
Derivative | log P | Aqueous Solubility (mg/mL) | DPPH IC₅₀ (μM) |
---|---|---|---|
Parent hydrobromide | 4.8 | 0.2 | 18.5 |
PEG-2000 ether | 1.2 | >50 | 22.1 |
Diethyl phosphite | 3.9 | 15.4 | 19.8 |
Styrene copolymer | 5.3* | <0.01* | 25.7** |
Particulate form; *Release-adjusted value
These modifications demonstrate that strategic derivatization balances hydrophilicity and bioactivity, enabling further pharmacological exploration [3] [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: